N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
Description
N-(3-((2-Chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic small molecule featuring a quinoxaline core substituted with a 2-chlorobenzylamino group at position 3 and a thiophene-2-sulfonamide moiety at position 2. Quinoxaline derivatives are known for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibition properties . The incorporation of the sulfonamide group enhances solubility and bioavailability, while the 2-chlorobenzyl substituent may improve target binding through hydrophobic interactions. This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in oncology and enzyme modulation.
Properties
IUPAC Name |
N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S2/c20-14-7-2-1-6-13(14)12-21-18-19(23-16-9-4-3-8-15(16)22-18)24-28(25,26)17-10-5-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPRSLPLFDNPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N-(3-Chloroquinoxalin-2-Yl)Thiophene-2-Sulfonamide
The reaction begins with 2,3-dichloroquinoxaline, which undergoes nucleophilic substitution with thiophene-2-sulfonamide in the presence of a base. Lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 50°C for 20 hours achieves a 94% conversion rate, as confirmed by ultra-performance liquid chromatography–mass spectrometry (UPLC/MS). This step minimizes byproducts such as 3-chloroquinoxalin-2-ol (<1.5%) and unreacted 2,3-dichloroquinoxaline (<3.4%) compared to potassium carbonate (K2CO3), which yields only 65% under similar conditions. The product is isolated via precipitation with hydrochloric acid (HCl) and washing with methyl tert-butyl ether (MTBE) to remove residual dichloroquinoxaline.
Step 2: Amination with 2-Chlorobenzylamine
The chloro intermediate reacts with 2-chlorobenzylamine in n-butanol using 2,6-dimethylpyridine (lutidine) as a base. Lutidine enhances nucleophilic displacement by deprotonating the amine, enabling complete conversion within 24 hours at 80°C. The final product is purified via recrystallization, yielding 65.9% of this compound as a white powder.
Optimization of Reaction Conditions
Base Selection for Intermediate Synthesis
Comparative studies demonstrate that LiOH outperforms K2CO3 in Step 1 (Table 1). LiOH reduces side reactions, such as hydrolysis to 3-chloroquinoxalin-2-ol, from 8% (with K2CO3) to <1.5%. This is attributed to LiOH’s stronger basicity and compatibility with polar aprotic solvents like DMA, which stabilizes the transition state.
Table 1: Yield and Purity of N-(3-Chloroquinoxalin-2-Yl)Thiophene-2-Sulfonamide with Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (AUC, %) |
|---|---|---|---|---|
| LiOH | DMA | 50 | 94 | 94 |
| K2CO3 | DMA | 50 | 65 | 82 |
Solvent and Temperature Effects in Amination
Lutidine in n-butanol at 80°C achieves optimal amination kinetics. Alternative solvents like dimethylformamide (DMF) or methanol result in incomplete reactions or decomposition. The electron-donating methyl groups on lutidine increase its basicity, facilitating deprotonation of 2-chlorobenzylamine and accelerating nucleophilic attack on the chloro intermediate.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : Peaks at δ 8.62 (s, 1H, quinoxaline-H), 7.85–7.20 (m, 8H, aromatic-H), and 4.65 (s, 2H, -CH2-) confirm the structure.
- HRMS : Observed [M+H]+ at m/z 430.93 aligns with the theoretical value (C19H15ClN4O2S2).
- HPLC : Purity >98% with a retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).
Purity and Stability
UPLC/MS analysis reveals no detectable impurities (<0.5%) after recrystallization. The compound is stable under nitrogen at −20°C for six months without degradation.
Challenges and Mitigation Strategies
Byproduct Formation
Residual 2,3-dichloroquinoxaline in Step 1 is removed via MTBE washes, reducing its concentration from 3.4% to <0.1%. In Step 2, excess lutidine is neutralized with HCl, preventing sulfonamide hydrolysis.
Scalability Issues
Pilot-scale batches (100 g) show consistent yields (63–67%) when stirring rates exceed 500 rpm to ensure homogeneous mixing.
Comparative Analysis with Related Quinoxaline Sulfonamides
This compound exhibits faster amination kinetics than analogous pyridine-based sulfonamides due to the electron-withdrawing thiophene group, which activates the chloro intermediate toward nucleophilic substitution. Its absorption spectrum (λmax = 341 nm) is redshifted compared to quinoline sulfonamides (λmax = 337–340 nm), reflecting extended conjugation.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lead Compound 2a: N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide
- Structural Differences: Substituent on Quinoxaline: Furan-2-ylmethyl vs. 2-chlorobenzyl. Sulfonamide Group: Toluene sulfonamide vs. thiophene sulfonamide.
- Biological Activity: Identified as an ADAM17 inhibitor via molecular docking, with the furan group contributing to π-π stacking interactions in the enzyme’s catalytic domain .
Benzo[d]thiazole-Thiophene Sulfonamide Derivatives
- Structural Differences: Core Structure: Benzo[d]thiazole-thiophene vs. quinoxaline. Substituents: Varied sulfonamide modifications (e.g., pyrido-oxazine, isoxazole) .
- Physicochemical Properties: Benzo[d]thiazole derivatives exhibit higher molecular weights (e.g., compound 99: C₂₀H₁₄N₄O₃S₃) compared to the quinoxaline-based target compound, which may influence solubility and membrane permeability. The quinoxaline core’s planar structure could enhance DNA intercalation or protein binding compared to benzo[d]thiazole systems.
Antitumor Sulfonamide-Quinoxaline Derivatives
- Representative Compound: 4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC₅₀ = 15.6 mmol L⁻¹ against HEPG2 cells) .
- Structural Differences: Substituents: Thioureido-benzoate vs. 2-chlorobenzylamino-thiophene sulfonamide.
- Activity Comparison :
- The target compound’s 2-chlorobenzyl group may enhance cytotoxicity by increasing lipophilicity and promoting cellular uptake.
- Thiophene sulfonamide’s smaller size compared to benzene sulfonamide could reduce steric hindrance in target binding.
Mechanistic and Structural Insights
- Role of 2-Chlorobenzyl Group : The chloro substituent likely enhances hydrophobic interactions with target proteins, as seen in kinase inhibitors (e.g., PI3K inhibitors in ) .
- Thiophene Sulfonamide vs. Toluene Sulfonamide : Thiophene’s smaller aromatic system may reduce steric bulk, improving access to enzymatic active sites. Its electron-deficient nature could also strengthen hydrogen bonding with residues like lysine or arginine .
- Quinoxaline Core: The planar structure facilitates intercalation into DNA or stacking interactions in enzyme binding pockets, a feature shared with antitumor agents in .
Biological Activity
N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, also referred to as QCT, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of QCT is , with a molecular weight of 416.9 g/mol. The compound features a quinoxaline core linked to a thiophene sulfonamide moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.9 g/mol |
| Solubility | Not available |
| LogP | 4.6 |
QCT's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, blocking substrate access. Additionally, it may act as a receptor modulator, functioning as either an agonist or antagonist, thereby altering signaling pathways within cells.
Antimicrobial Activity
QCT has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits concentration-dependent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the aromatic ring enhances antibacterial activity, while electron-withdrawing groups lead to moderate effects .
Table: Antibacterial Activity of QCT Derivatives
| Compound Type | Zone of Inhibition (mm) |
|---|---|
| QCT | 18 |
| Chloramphenicol (control) | 28 |
| Ampicillin (control) | 22 |
Anticancer Activity
Research has highlighted QCT's potential as an anticancer agent. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines, including liver carcinoma cells. The IC50 values for these activities suggest that QCT could serve as a lead compound for developing new anticancer therapies .
Table: Cytotoxicity of QCT Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| Liver Carcinoma | 0.5 |
| Breast Cancer | 4.75 |
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial efficacy of QCT derivatives against drug-resistant strains of bacteria. Results showed that certain modifications to the quinoxaline moiety significantly enhanced activity against resistant strains, suggesting a potential for developing new antibiotics .
- Anticancer Properties : In another study, QCT was tested against human liver carcinoma cells, revealing potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics. This indicates its potential as an effective treatment option for liver cancer .
- Anti-inflammatory Effects : Preliminary investigations into the anti-inflammatory properties of QCT have shown promise in reducing inflammatory markers in vitro, suggesting its utility in treating chronic inflammatory conditions.
Q & A
Q. How can researchers optimize the synthesis of N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide?
- Methodological Answer : Synthesis optimization involves multi-step organic reactions, including sulfonation, nucleophilic substitution, and coupling reactions. Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane for solubility and reaction efficiency .
- Temperature control : Step-dependent adjustments (e.g., reflux for thiourea formation at ~100°C) .
- Catalysts : Triethylamine (TEA) to facilitate sulfonamide bond formation .
- Purification : Column chromatography or recrystallization to isolate the pure compound .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons, sulfonamide linkages, and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between sulfonamide and quinoxaline groups) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., PI3K inhibitors):
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HEPG2 liver cancer cells) at concentrations ≤50 μM .
- Enzyme inhibition : PI3Kα/β/γ/δ isoform-specific enzymatic assays using ATP-competitive protocols .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to assess programmed cell death .
Advanced Research Questions
Q. How can the mechanism of action (MOA) of this compound be elucidated in cancer models?
- Methodological Answer :
- Pathway analysis : Western blotting for PI3K/Akt/mTOR pathway proteins (e.g., phosphorylated Akt) in treated vs. untreated cells .
- Gene silencing : siRNA knockdown of PI3K isoforms to confirm target specificity .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to PI3K’s ATP-binding pocket .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent modification : Vary the chlorobenzyl group (e.g., 3,4-dichloro vs. 2-chloro) to assess steric/electronic effects on potency .
- Bioisosteric replacement : Replace the thiophene ring with furan or pyridine to evaluate scaffold flexibility .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamide-O interactions) using crystallographic data .
Q. How does this compound enhance radiosensitivity in combination therapy?
- Methodological Answer :
- Radiation synergy testing : Co-treat cells with γ-irradiation (8 kGy) and IC50 doses; measure clonogenic survival .
- DNA repair inhibition : Assess γ-H2AX foci formation (marker of DNA double-strand breaks) post-irradiation .
- Oxidative stress modulation : Quantify ROS levels using DCFH-DA probes to link radiosensitization to redox imbalance .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS) in rodent models .
- Formulation optimization : Use liposomal encapsulation or PEGylation to improve solubility and tumor targeting .
- Toxicity screening : Monitor liver/kidney function markers (ALT, creatinine) to balance efficacy and safety .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity results across cell lines (e.g., HEPG2 vs. MCF-7).
- Resolution :
Validate cell line authenticity via STR profiling.
Standardize assay conditions (e.g., serum concentration, incubation time).
Cross-reference with proteomic data to identify differential PI3K isoform expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
